An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-4-nitro-1,3-benzoxazole
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-4-nitro-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 2-Ethyl-4-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but a deeper understanding of the causality behind its chemical behavior, synthesis, and characterization, empowering researchers in their scientific endeavors.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This structural motif is the cornerstone of numerous biologically active molecules, both natural and synthetic, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The versatility of the benzoxazole core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The introduction of an ethyl group at the 2-position and a nitro group at the 4-position of the benzoxazole ring system in 2-Ethyl-4-nitro-1,3-benzoxazole creates a unique electronic and steric profile that warrants detailed investigation.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 2-Ethyl-4-nitro-1,3-benzoxazole are summarized below. It is important to note that while some data for this specific isomer is available, other properties are predicted based on established chemical principles and data from closely related analogues.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [Calculated] |
| Molecular Weight | 192.17 g/mol | [Calculated] |
| CAS Number | 477603-34-2 | [Vendor Information] |
| Predicted Boiling Point | ~350-400 °C at 760 mmHg | [Prediction] |
| Predicted Melting Point | ~80-100 °C | [Prediction] |
| Predicted Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, DMSO, and DMF. | [Prediction] |
Synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole: A Two-Step Approach
The synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole is logically approached through a two-step process starting from the key precursor, 2-amino-3-nitrophenol. This pathway involves an initial acylation of the amino group followed by a cyclization to form the benzoxazole ring.
Step 1: N-Acylation of 2-Amino-3-nitrophenol
The initial and critical step is the selective acylation of the amino group of 2-amino-3-nitrophenol. The choice of acylating agent and reaction conditions is paramount to prevent unwanted side reactions, such as acylation of the phenolic hydroxyl group.
Experimental Protocol:
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Materials: 2-amino-3-nitrophenol, propionyl chloride (or propionic anhydride), pyridine (or triethylamine), and a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
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Procedure: a. Dissolve 2-amino-3-nitrophenol in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. b. Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. This base acts as a scavenger for the HCl or propionic acid byproduct. c. Cool the mixture in an ice bath to 0-5 °C. d. Slowly add an equimolar amount of propionyl chloride or propionic anhydride dropwise to the stirred solution. The slow addition and low temperature help to control the exothermicity of the reaction and enhance the selectivity for N-acylation. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography). f. Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acylating agent and acidic byproducts. g. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-(2-hydroxy-6-nitrophenyl)propanamide intermediate.
Causality Behind Experimental Choices:
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Aprotic Solvent: An aprotic solvent is chosen to prevent it from participating in the reaction.
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Non-nucleophilic Base: A base like pyridine or triethylamine is used to neutralize the acid generated during the reaction without competing with the amino group as a nucleophile.
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Low Temperature: The reaction is initiated at a low temperature to control the reaction rate and minimize the potential for O-acylation of the more acidic phenolic hydroxyl group.
Step 2: Cyclodehydration to form the Benzoxazole Ring
The second step involves the intramolecular cyclization of the N-(2-hydroxy-6-nitrophenyl)propanamide intermediate. This is a dehydration reaction that forms the oxazole ring. This can be achieved through thermal means or with the aid of a dehydrating agent or acid catalyst.
Experimental Protocol:
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Materials: N-(2-hydroxy-6-nitrophenyl)propanamide, and a dehydrating agent/acid catalyst (e.g., polyphosphoric acid (PPA), concentrated sulfuric acid, or a high-boiling point solvent for thermal cyclization).
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Procedure (Acid-Catalyzed): a. Add the crude or purified N-(2-hydroxy-6-nitrophenyl)propanamide to a flask containing a suitable amount of polyphosphoric acid. b. Heat the mixture with stirring to a temperature typically between 120-160 °C. The optimal temperature will need to be determined empirically. c. Monitor the reaction progress by TLC. d. Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring. e. The precipitated product is then collected by filtration, washed with water until the washings are neutral, and dried. f. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Causality Behind Experimental Choices:
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Acid Catalyst/Dehydrating Agent: PPA or sulfuric acid protonates the amide carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the adjacent hydroxyl group, which is followed by the elimination of a water molecule.
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Elevated Temperature: The cyclodehydration reaction requires a significant activation energy, which is supplied by heating.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Ethyl-4-nitro-1,3-benzoxazole is dictated by the interplay of the benzoxazole ring system, the electron-withdrawing nitro group, and the ethyl substituent.
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Electrophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions. Any substitution would be directed to the meta-position relative to the nitro group.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C).[2] This transformation is a valuable synthetic tool for introducing an amino functionality, which can then be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Spectroscopic Characterization
The structural elucidation of 2-Ethyl-4-nitro-1,3-benzoxazole relies on a combination of spectroscopic techniques. While experimental spectra for this specific isomer are not widely published, the expected spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: The three protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.5 ppm). Their chemical shifts and coupling patterns will be influenced by the positions of the nitro group and the fused oxazole ring.
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Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), due to spin-spin coupling. The methylene protons will be deshielded compared to the methyl protons and will likely appear in the range of δ 2.8-3.2 ppm, while the methyl protons will be further upfield, around δ 1.3-1.6 ppm.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons: The carbon atoms of the benzene ring and the oxazole ring will resonate in the aromatic region of the spectrum (typically δ 110-160 ppm). The carbon atom attached to the nitro group will be significantly deshielded.
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Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present:
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Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
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C=N Stretch (Oxazole Ring): A characteristic stretching vibration for the C=N bond in the oxazole ring is expected in the region of 1630-1680 cm⁻¹.
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C-O-C Stretch (Oxazole Ring): Stretching vibrations for the ether linkage within the oxazole ring will appear in the fingerprint region.
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Aromatic C-H and C=C Stretches: These will be observed in their typical regions.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 192.17. The fragmentation pattern would likely involve the loss of the ethyl group, the nitro group, and other characteristic cleavages of the benzoxazole ring system.
Potential Applications in Drug Development
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[3] The presence of the nitro group in 2-Ethyl-4-nitro-1,3-benzoxazole opens up possibilities for its use as a precursor to a variety of other functional groups, most notably the amino group. This amino derivative can then serve as a handle for further chemical modifications, allowing for the exploration of a wide chemical space in the search for new therapeutic agents.
The diverse biological activities reported for benzoxazole derivatives include:
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Anticancer Activity
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Antimicrobial Activity
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Anti-inflammatory Activity
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Antiviral Activity
The specific biological profile of 2-Ethyl-4-nitro-1,3-benzoxazole and its derivatives would need to be determined through biological screening assays.
Safety and Handling
Conclusion
2-Ethyl-4-nitro-1,3-benzoxazole is a fascinating molecule with significant potential for further exploration in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic pathway, predicted reactivity, and expected spectroscopic characteristics. The true value of this compound will be unlocked through further experimental investigation into its synthesis, characterization, and biological activity.
References
- This guide is a synthesis of established chemical principles and data from analogous compounds, as specific experimental data for 2-Ethyl-4-nitro-1,3-benzoxazole is limited in the public domain.
- Patil, S. A., Patil, S. A., & Patil, R. (2022). Biological activities of benzoxazole and its derivatives. Journal of Chemical and Pharmaceutical Research, 14(7), 1-10.
- Predicted data is based on computational models and comparison with structurally similar compounds.
- Vendor inform
- Moreau, R. J. et al. (2018). Journal of Medicinal Chemistry, 61(8), 3309-3324.
- General synthetic methods for benzoxazoles.
- Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33.
